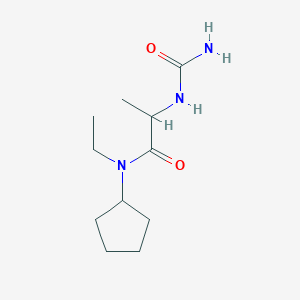
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide is an organic compound with a complex structure that includes a carbamoylamino group, a cyclopentyl ring, and an ethylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Carbamoylamino Group: This can be achieved by reacting an appropriate amine with a carbamoyl chloride under basic conditions.
Introduction of the Cyclopentyl Ring: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.
Formation of the Ethylpropanamide Moiety: This can be synthesized by reacting an appropriate ethyl halide with a propanamide derivative under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and carbamoylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Industrial Processes:
Wirkmechanismus
The mechanism of action of 2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(carbamoylamino)-N-cyclopentyl-N-methylpropanamide
- 2-(carbamoylamino)-N-cyclopentyl-N-propylpropanamide
- 2-(carbamoylamino)-N-cyclopentyl-N-butylpropanamide
Uniqueness
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the ethyl group may confer different steric and electronic properties compared to methyl, propyl, or butyl groups, leading to variations in the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
IUPAC Name |
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-3-14(9-6-4-5-7-9)10(15)8(2)13-11(12)16/h8-9H,3-7H2,1-2H3,(H3,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKHBEJLLVNXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCC1)C(=O)C(C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
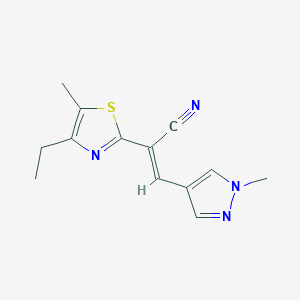
![[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626442.png)
![[2-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626451.png)
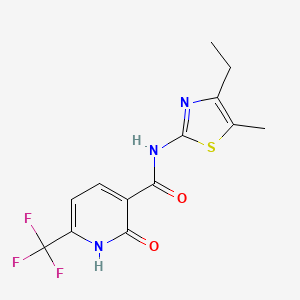
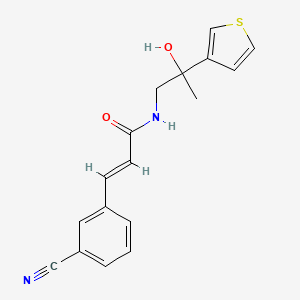
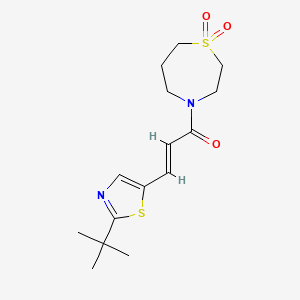
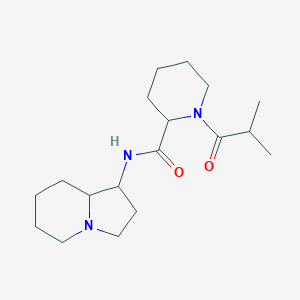
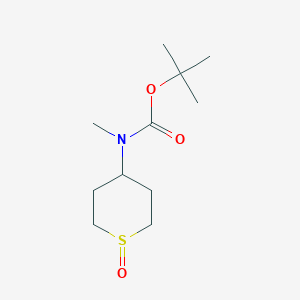
![2-[4-[(4-Phenylquinazolin-2-yl)amino]pyrazol-1-yl]acetamide](/img/structure/B7626481.png)
![(E)-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7626490.png)
![N-methyl-N-[(2-nitrophenyl)methyl]-1-oxothian-4-amine](/img/structure/B7626491.png)
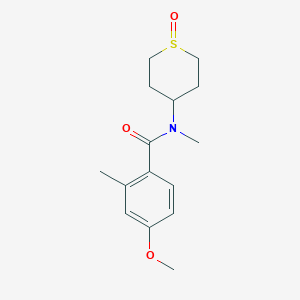
![N-[2-(2,3-dichlorophenoxy)ethyl]-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7626519.png)
![4-Methyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]cyclohexan-1-ol](/img/structure/B7626522.png)
